molecular formula C6H8ClN3O3 B2802273 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propan-1-ol CAS No. 1006950-47-5

3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propan-1-ol

Cat. No.: B2802273
CAS No.: 1006950-47-5
M. Wt: 205.6
InChI Key: YUZNALJCKKGKDV-UHFFFAOYSA-N
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Description

3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propan-1-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a chloro and a nitro group on the pyrazole ring, as well as a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials would include a chloro-substituted hydrazine and a nitro-substituted 1,3-dicarbonyl compound.

    Introduction of the Propanol Side Chain: The propanol side chain can be introduced through a nucleophilic substitution reaction. This involves the reaction of the pyrazole intermediate with a suitable alkylating agent, such as 3-chloropropanol, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the propanol side chain, leading to the formation of a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group on the pyrazole ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group on the pyrazole ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanal or 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid.

    Reduction: Formation of 3-(4-chloro-3-amino-1H-pyrazol-1-yl)propan-1-ol.

    Substitution: Formation of 3-(4-substituted-3-nitro-1H-pyrazol-1-yl)propan-1-ol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propan-1-ol depends on its specific application and the target it interacts with. For instance, if used as a pharmaceutical agent, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biological pathways. The presence of the nitro and chloro groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chloro-1H-pyrazol-1-yl)propan-1-ol: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    3-(4-nitro-1H-pyrazol-1-yl)propan-1-ol: Lacks the chloro group, which may affect its substitution reactions and overall stability.

    3-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanol: Has a shorter side chain, which may influence its solubility and reactivity.

Uniqueness

The presence of both chloro and nitro groups on the pyrazole ring, along with the propanol side chain, makes 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propan-1-ol unique

Properties

IUPAC Name

3-(4-chloro-3-nitropyrazol-1-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O3/c7-5-4-9(2-1-3-11)8-6(5)10(12)13/h4,11H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZNALJCKKGKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCCO)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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